1,8-Dimethylquinoxaline-2,3(1H,4H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
126990-86-1 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4,5-dimethyl-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13) |
InChI Key |
PKYVVZPIVVRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2C |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 1,8 Dimethylquinoxaline 2,3 1h,4h Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of quinoxaline (B1680401) derivatives by providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) Investigations
In the ¹H NMR spectra of quinoxaline-2,3(1H,4H)-dione derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between 6.90 and 7.60 ppm. researchgate.net The protons on the nitrogen atoms (N-H) of the parent dione (B5365651) are observed as a broad singlet around 9.43 ppm in DMSO-d6. ias.ac.in For N-alkylated derivatives like 1,8-dimethylquinoxaline-2,3(1H,4H)-dione, the N-methyl protons would be expected to show a singlet in the aliphatic region. The specific chemical shifts are influenced by the solvent and the nature of substituents on the benzene (B151609) ring. For instance, in 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione, the methyl protons on the aromatic ring appear as a singlet at 2.21 ppm. ias.ac.in
Table 1: ¹H NMR Spectroscopic Data for Quinoxaline-2,3(1H,4H)-dione Derivatives (in DMSO-d6)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 1,4-Dihydro-quinoxaline-2,3-dione | 9.43 (s, 2H, NH), 7.02 (m, 2H, Ar-H), 6.91 (m, 2H, Ar-H) ias.ac.in |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | 9.43 (s, 2H, NH), 7.86 (s, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 6.91 (d, 1H, Ar-H) ias.ac.in |
| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 10.11 (m, 2H, NH), 7.51 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 6.78 (d, 1H, Ar-H), 2.21 (s, 3H, CH₃) ias.ac.in |
| 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione | 7.56 (m, 2H, H5/H6), 7.36 (m, 2H, H4/H7) researchgate.net |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides key information about the carbon framework. A characteristic feature of quinoxaline-2,3(1H,4H)-diones is the signal for the two carbonyl carbons (C2 and C3), which are typically found in the highly deshielded region of the spectrum. For example, the C2/C3 signal for 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione appears at 150.4 ppm. researchgate.net The aromatic carbons resonate in the range of approximately 111 to 136 ppm. researchgate.netias.ac.in Substituents on the quinoxaline ring and N-alkylation cause predictable shifts in the carbon signals, aiding in complete structural assignment.
Table 2: ¹³C NMR Spectroscopic Data for Quinoxaline-2,3(1H,4H)-dione Derivatives (in DMSO-d6)
| Compound | Chemical Shift (δ, ppm) |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | 160.2, 132.5, 129.6, 125.3, 122.7, 121.3, 119.0 ias.ac.in |
| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | 156.5, 135.7, 131.2, 127.3, 123.7, 119.3, 117.5, 21.2 ias.ac.in |
| 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione | 150.4 (C2/C3), 124.0 (C4a/C7a), 123.3 (C5/C6), 111.6 (C4/C7) researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For quinoxalinone derivatives, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) and amine (N-H) stretching vibrations. The FT-IR spectra typically show strong C=O stretching absorption bands in the region of 1620–1677 cm⁻¹. semanticscholar.orgmdpi.comnih.gov For non-N-substituted derivatives, the N-H stretching vibrations are observed in the range of 3304–3320 cm⁻¹. semanticscholar.org A broad band centered around 3400 cm⁻¹ can also indicate the presence of water molecules of crystallization. ias.ac.in
Table 3: Key IR Absorption Bands for Quinoxaline-2,3(1H,4H)-dione Derivatives (cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C-H Aromatic Stretch |
| Quinoxalinone derivatives (general) | 1677–1671 semanticscholar.org | 3320–3304 semanticscholar.org | 3109–3009 semanticscholar.org |
| [Tb₂(O)₂(OH)(HQXD)(H₂QXD)₂]·H₂O | 1624 (s) | - | 3000 (w), 2917 (w) nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The mass spectra of quinoxaline-2,3(1H,4H)-dione derivatives typically display the molecular ion peak (M⁺) corresponding to their molecular formulas. ias.ac.in For example, the mass spectrum of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione shows a molecular ion peak at m/z 176.0, and 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione shows its peak at m/z 196.5. ias.ac.in For the quinoxalinone derivative C₂₀H₁₆N₄O₂, the molecular ion was observed at m/z 344.23. semanticscholar.org This technique is crucial for confirming the identity of newly synthesized compounds. semanticscholar.orgimist.ma
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline derivatives exhibit characteristic absorption bands in the UV-Vis region due to π-π* transitions within the conjugated aromatic system. researchgate.netnih.gov The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoxaline core. researchgate.net For instance, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione was conducted using UV-Vis spectroscopy in the 200-400 nm range. researchgate.net The self-dimerization of 1,4-diallylquinoxaline-2,3-dione has been studied by measuring its UV-Vis absorption and emission spectra at various concentrations in solution. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the crystal structure of 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione revealed a planar quinoxaline ring, which is attributed to electron delocalization. researchgate.netnih.gov In its crystal lattice, molecules are linked by intermolecular O-H⋯O hydrogen bonds. researchgate.netnih.gov The asymmetric unit of (2Z,3Z)-Quinoxaline-2,3(1H,4H)-dione dioxime contains one half-molecule, with a twofold rotation axis bisecting the molecule. nih.gov This technique is invaluable for confirming stereochemistry and understanding packing forces in the crystalline state. researchgate.netnih.gov
Table 4: Selected Crystal Data for Quinoxaline-2,3(1H,4H)-dione Derivatives
| Parameter | 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione researchgate.net | (2Z,3Z)-Quinoxaline-2,3(1H,4H)-dione dioxime nih.gov |
| Molecular Formula | C₈H₆N₂O₄ | C₈H₈N₄O₂ |
| Molecular Weight | 194.15 | 192.18 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | C222₁ | Pccn |
| a (Å) | 4.2562 (6) | 9.831 (2) |
| b (Å) | 17.630 (3) | 13.609 (3) |
| c (Å) | 10.4775 (17) | 24.344 (5) |
| Volume (ų) | 786.2 (2) | 3256.9 (11) |
| Z | 4 | 16 |
Thermal Analysis Techniques
Thermal analysis techniques are crucial in characterizing the physicochemical properties of new chemical entities by evaluating their stability and decomposition behavior under controlled temperature programs. For this compound and its derivatives, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into their thermal stability, melting points, and decomposition pathways.
While specific thermal analysis data for this compound is not extensively available in the public domain, studies on closely related quinoxaline-2,3(1H,4H)-dione derivatives offer significant understanding of the thermal behavior of this class of compounds.
Research on hydrated crystals of 1,4-dihydro-quinoxaline-2,3-dione derivatives has utilized TGA and DSC to investigate their thermal properties. For instance, the thermal analysis of one such hydrated derivative (designated as 1a ) revealed a multi-step decomposition process. The initial weight loss observed in the TGA curve corresponds to the removal of water molecules, followed by the complete decomposition of the organic scaffold at higher temperatures. ias.ac.in
The DSC thermogram for compound 1a showed distinct endothermic peaks corresponding to the dehydration steps, indicating that the water molecules are located in different environments within the crystal lattice. ias.ac.in Specifically, two dehydration endotherms were observed at 160°C and 180°C, preceding the final decomposition of the molecule at approximately 390°C. ias.ac.in Another derivative, 1d , exhibited a single dehydration endotherm at 190°C, with complete decomposition occurring at around 430°C. ias.ac.in
Furthermore, the study of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione has reported a melting point with decomposition in the range of 535–536 K (262–263 °C), highlighting the inherent thermal stability of the quinoxaline-2,3-dione core structure. researchgate.net
Interactive Data Table: Thermal Analysis Data for Quinoxaline-2,3(1H,4H)-dione Derivatives
| Compound | Dehydration Endotherm (°C) | Decomposition Temperature (°C) | Melting Point (°C) |
| Hydrated Quinoxaline-2,3-dione (1a ) | 160, 180 | ~390 | - |
| Hydrated Quinoxaline-2,3-dione (1d ) | 190 | ~430 | - |
| 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione | - | - | 262–263 (with decomposition) |
The molar enthalpy associated with the dehydration process for compound 1a was calculated to be 20 and 16 kJ per water molecule, which aligns with the typical energy of a hydrogen bond. ias.ac.in This detailed thermal analysis provides a foundational understanding for predicting the thermal behavior of this compound and underscores the importance of such techniques in the structural elucidation and characterization of novel compounds.
Computational and Theoretical Studies on 1,8 Dimethylquinoxaline 2,3 1h,4h Dione and Quinoxalinedione Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the properties of quinoxaline-based systems due to its favorable balance of accuracy and computational cost. rsc.orgyoutube.com It allows for the detailed study of electronic structures and the prediction of various molecular properties.
The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity and electronic properties. irjweb.com The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org
DFT calculations are widely used to determine the HOMO and LUMO energy levels of quinoxaline (B1680401) derivatives. nih.govresearchgate.net For instance, in studies of various quinoxaline derivatives intended for applications like dye-sensitized solar cells, the HOMO and LUMO levels are calculated to assess their potential for efficient electron injection and dye regeneration. researchgate.netjmaterenvironsci.comnih.gov The distribution of these frontier orbitals provides insight into the electron-donating and electron-accepting regions of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity and easier electronic excitation, which is a desirable characteristic for applications in optoelectronics. jinjingchemical.com
Theoretical studies on related quinoxaline systems have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly alter the HOMO and LUMO energies. nih.gov For example, the introduction of strong electron-donating groups tends to raise the HOMO energy level. nih.gov
Table 1: Representative Frontier Orbital Energies for Quinoxaline Derivatives (Theoretical Data) This table presents illustrative data from DFT calculations on various quinoxaline derivatives to showcase typical energy ranges. Specific values for 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione would require dedicated calculations.
| Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Generic Quinoxaline | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p) scirp.org |
| Triazine Derivative (for comparison) | -6.2967 | -1.8096 | 4.4871 | DFT/B3LYP/631-G irjweb.com |
DFT and its time-dependent extension (TD-DFT) are powerful methods for predicting the optical and photovoltaic properties of molecules. nih.govresearchgate.net These calculations can forecast parameters such as light-harvesting efficiency (LHE), open-circuit photovoltage (Voc), and short-circuit current density (Jsc), which are critical for assessing a material's suitability for solar cell applications. researchgate.netjmaterenvironsci.comwu.ac.th
For quinoxaline derivatives, theoretical studies have been conducted to optimize their electronic and photovoltaic parameters. nih.govresearchgate.net By simulating the electronic absorption spectra, researchers can predict the wavelengths of maximum absorption (λmax). nih.govresearchgate.net These predictions help in designing novel organic dyes for applications like dye-sensitized solar cells (DSSCs). jmaterenvironsci.com The calculations often involve functionals like B3LYP and CAM-B3LYP combined with appropriate basis sets. researchgate.netresearchgate.netjmaterenvironsci.com The results from these theoretical investigations can guide the synthesis of new materials with enhanced performance in organic solar cells. wu.ac.th
Quantum chemical calculations using DFT allow for the determination of a wide range of molecular properties for quinoxaline systems. These include optimized molecular geometries (bond lengths and angles), dipole moments, and molecular electrostatic potentials (MEP). scirp.orgresearchgate.net
For example, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione used DFT at the B3LYP/6–311++G(2d, 2p) level to perform a detailed analysis of its crystal structure, molecular geometry, and chemical reactivity. uctm.edu Such calculations provide a correlation between theoretical and experimental data, for instance, from X-ray crystallography. uctm.edu Furthermore, these methods can elucidate other important chemical descriptors like chemical hardness, softness, and electrophilicity index, which offer insights into the molecule's reactivity. irjweb.comrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is the most widely used method for studying the electronic excited states of molecules due to its balance of computational cost and accuracy. rsc.orguci.eduresearchgate.net It is particularly valuable for calculating vertical excitation energies, which correspond to the absorption of light, and for simulating electronic absorption spectra. uci.edu
In the context of quinoxaline systems, TD-DFT calculations are essential for understanding their photophysical properties. ias.ac.in For instance, TD-DFT has been used to investigate the electronic transitions in quinoxalinone derivatives, identifying them as n→π* transitions. ias.ac.in The method can predict excitation energies and oscillator strengths, which are crucial for interpreting experimental UV-Vis spectra. researchgate.netias.ac.in While TD-DFT is generally reliable, its accuracy can be affected by factors such as the choice of functional, and it has known limitations in describing certain types of excited states, like long-range charge-transfer states. rsc.orgnih.gov
Computational Modeling of Molecular Interactions
The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with DFT and TD-DFT to account for solvation effects. nih.govresearchgate.netresearchgate.netjmaterenvironsci.com
Including a solvent model is important for accurately predicting spectroscopic properties, as many experimental measurements are performed in solution. jmaterenvironsci.comnih.gov For quinoxaline derivatives studied for solar cell applications, PCM has been used to simulate the solvent environment (e.g., chloroform) to better predict excitation energies and absorption spectra. researchgate.netnih.gov These models help in understanding how the solvent polarity affects the electronic structure and optical properties of the solute molecule. rsc.org
Intermolecular Forces
The arrangement of molecules in the solid state and their intermolecular interactions are crucial for determining the material's properties, including charge transport characteristics. For quinoxalinedione (B3055175) systems, a variety of non-covalent interactions play a significant role in their crystal packing.
Computational studies on quinoxaline derivatives have highlighted the prevalence of several key intermolecular forces. In the crystal structure of certain quinoxaline derivatives, molecules are linked by C-H···N hydrogen bonds, forming one-dimensional spiral chains. These chains are further organized into two-dimensional layered structures through π-π and C-H···Halogen interactions. The final three-dimensional architecture is achieved by the stacking of these layers, stabilized by additional C-H···Halogen hydrogen bonds. nih.gov
Another study on a different quinoxaline derivative revealed the presence of both intra- and intermolecular hydrogen bonds involving ortho-amino groups and nitrogen atoms within the heterocyclic rings, creating continuous networks that enhance crystalline stability. researchgate.net Similarly, research on a quinoxaline derivative, methyl 2-[(2E)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate, identified N-H···O and C-H···O hydrogen bonds that form ribbons. These ribbons are then stacked via C-H···π and π-stacking interactions.
The table below summarizes the types of intermolecular interactions observed in various quinoxaline derivatives, providing insight into the forces likely present in this compound.
| Interaction Type | Observed in Quinoxaline Derivatives | Reference |
| C-H···N Hydrogen Bonds | Yes | nih.gov |
| π-π Stacking | Yes | nih.gov |
| C-H···Halogen Interactions | Yes | nih.gov |
| N-H···O Hydrogen Bonds | Yes | |
| C-H···O Hydrogen Bonds | Yes | |
| C-H···π Interactions | Yes |
Reorganization Energy and Injection Driving Force Calculations
The efficiency of charge transport in organic semiconductor materials is intrinsically linked to two key parameters: the reorganization energy (λ) and the injection driving force (ΔG_inject). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties and predicting the performance of materials in electronic devices.
Reorganization Energy (λ)
The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state (and vice versa) without the charge actually being transferred. A lower reorganization energy corresponds to a faster charge transfer rate. The total reorganization energy (λ_total) is the sum of the inner-sphere (λ_i) and outer-sphere (λ_o) contributions. The inner-sphere reorganization energy arises from the relaxation of the molecular geometry upon charge transfer, while the outer-sphere component is related to the rearrangement of the surrounding solvent or dielectric medium.
For organic semiconductors, the internal reorganization energy is often the dominant factor. It can be calculated for both hole (λ_h) and electron (λ_e) transport. DFT calculations, often using the B3LYP functional, have been successfully employed to estimate the reorganization energies of various organic molecules.
A theoretical study on a series of quinoxaline derivatives designed for solar cell applications calculated the total reorganization energy (λ_total). While specific values for this compound are not available in the literature, the data from related compounds can provide valuable insights. The following table presents the calculated total reorganization energies for several quinoxaline-based dye sensitizers.
| Compound | Total Reorganization Energy (λ_total) (eV) | Reference |
| Dye 1 | 0.358 | |
| Dye 2 | 0.313 | |
| Dye 3 | 0.329 | |
| Dye 4 | 0.342 | |
| Dye 5 | 0.381 |
Note: The specific structures of "Dye 1-5" are detailed in the referenced study and are different from this compound.
Injection Driving Force (ΔG_inject)
The injection driving force is a measure of the thermodynamic favorability of injecting a charge from an electrode or another material into the organic semiconductor. A negative and larger absolute value of ΔG_inject indicates a more efficient charge injection process. This parameter is crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.
The injection driving force can be calculated from the electrochemical potentials of the donor and acceptor species. Computational studies on quinoxaline derivatives have also explored this parameter. The same theoretical investigation that calculated reorganization energies also determined the injection driving force for a series of quinoxaline-based dyes.
The table below shows the calculated injection driving force for the same set of quinoxaline derivatives.
| Compound | Injection Driving Force (ΔG_inject) (eV) | Reference |
| Dye 1 | -1.14 | |
| Dye 2 | -1.21 | |
| Dye 3 | -1.18 | |
| Dye 4 | -1.16 | |
| Dye 5 | -1.10 |
Note: The specific structures of "Dye 1-5" are detailed in the referenced study and are different from this compound.
For this compound, it is expected that the presence of electron-withdrawing carbonyl groups and the aromatic quinoxaline core will influence its electron and hole reorganization energies, as well as its injection driving force. Specific computational studies on this molecule are needed to quantify these important parameters and fully assess its potential for applications in organic electronics.
Advanced Applications of 1,8 Dimethylquinoxaline 2,3 1h,4h Dione and Its Functionalized Analogues in Materials Science and Chemical Engineering
Integration in Photovoltaic Systems
The inherent electronic and photophysical properties of the quinoxaline (B1680401) core make it a suitable candidate for incorporation into light-harvesting technologies. Functionalized derivatives, in particular, have been investigated for their role in enhancing the efficiency and performance of solar energy conversion systems.
Dye-Sensitized Solar Cell (DSSC) Components
While 1,8-dimethylquinoxaline-2,3(1H,4H)-dione itself is not a primary dye, its structural backbone is integral to the design of more complex photosensitizers for Dye-Sensitized Solar Cells (DSSCs). In DSSCs, a sensitizing dye absorbs sunlight and injects an electron into a wide-bandgap semiconductor, initiating the flow of electric current. The efficiency of this process is highly dependent on the dye's molecular structure.
Researchers have synthesized and studied novel donor-π-acceptor (D-π-A) organic dyes where a quinoxaline-2,3-dione derivative acts as a key component. wu.ac.th For instance, heterocyclic compounds derived from quinoxalinedione (B3055175) have been characterized for their photovoltaic properties. wu.ac.th Theoretical studies using Density Functional Theory (DFT) have been employed to optimize the electronic, optical, and photovoltaic parameters of new dyes based on the quinoxaline-2,3-dione structure. wu.ac.th These computational models help predict critical factors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for ensuring efficient electron injection and dye regeneration. wu.ac.th
In one study, metal-free D-π-RS-π-A type sensitizers were developed where a rigidified dithieno[3,2-f:2',3'-h]quinoxaline (DTQT) segment was used as a conjugation spacer. These dyes demonstrated broad absorption spectra (350-550 nm) and high molar extinction coefficients, leading to light-to-electricity conversion efficiencies of up to 8.27% under simulated sunlight, a performance level comparable to standard N719-based DSSCs.
Functional Materials Development
The unique luminescent and electronic characteristics of the quinoxaline-dione scaffold have spurred its use in the creation of novel functional materials for optoelectronic and polymerization applications.
Electroluminescent Materials and Organic Light-Emitting Devices
The quinoxaline-2,3(1H,4H)-dione ligand has been successfully used to synthesize lanthanide-organic complexes with significant luminescent properties. A series of isostructural complexes with the formula [Ln₂O₂(OH)(HQXD)(H₂QXD)₂]·H₂O (where Ln = Eu, Tb, Sm, Dy and H₂QXD = quinoxaline-2,3(1H,4H)-dione) were synthesized and shown to exhibit photoluminescence. nih.govmdpi.com
In these materials, the quinoxaline-dione ligand acts as an "antenna," absorbing energy and transferring it to the central lanthanide cation. mdpi.com The efficiency of this energy transfer varies depending on the specific lanthanide ion, with the transfer to Terbium (Tb³⁺) being particularly effective. mdpi.com After gentle heating to remove coordinated water molecules, the resulting terbium complex showed high sensitivity to small solvent molecules, with its luminescence being significantly enhanced by tertiary butanol and quenched by tetrahydrofuran. nih.govmdpi.com This demonstrates the potential for these materials to be used not only in light-emitting devices but also as chemical sensors. mdpi.com
Chromophores for Photoluminescence Applications
Building on their luminescent properties, quinoxaline derivatives are being developed as advanced chromophores. Chromophores are the parts of a molecule responsible for its color and fluorescence. Functionalized quinoxalines have been designed to exhibit strong multi-photon absorption, a property valuable in bio-imaging, 3D data storage, and photodynamic therapy.
For example, chromophores derived from indenoquinoxaline and oxadiazole have been shown to possess strong and widely distributed two- and three-photon absorption activity across the near-infrared spectrum (680–1500 nm). These complex structures demonstrate that expanding the π-conjugated system of the quinoxaline core can lead to significant enhancement of these nonlinear optical properties.
The lanthanide complexes mentioned previously also serve as excellent examples of photoluminescent chromophores. nih.govmdpi.com The combination of the organic quinoxaline-dione ligand and the lanthanide ion creates a system where the ligand's absorption properties and the ion's sharp emission lines produce unique and tunable light-emitting characteristics. mdpi.com
Polymerization Sensitizers
Quinoxaline derivatives have been identified as a promising scaffold for designing photoinitiating systems used in photopolymerization, the process of converting liquid monomers into solid polymers using light. researchgate.netnih.gov These systems are crucial in industries ranging from dental fillings to 3D printing. Quinoxalines can act as sensitizers or photoinitiators that absorb UV or visible light and generate reactive species (radicals or cations) to start the polymerization chain reaction. researchgate.net
Different functionalized quinoxalines have been explored for this purpose:
Type I Photoinitiators: A benzyl (B1604629) quinoxalinium salt has been reported as a Type I photoinitiator, which cleaves upon UV irradiation to generate a benzyl cation that initiates polymerization. researchgate.net
Photosensitizers in Two-Component Systems: More commonly, quinoxalines act as photosensitizers in two- or three-component systems. They absorb light and then interact with a co-initiator (like an amine or an iodonium (B1229267) salt) through an electron transfer process to generate the polymerizing radicals. researchgate.netrsc.org This approach allows for tuning the system to be sensitive to different wavelengths of light, including visible light from LEDs. researchgate.net
Dental Materials: Quinoxaline-based initiator systems have been tested in dental composites. rsc.org Compared to the traditionally used camphorquinone, these new systems showed reduced heat generation (exothermicity) during photopolymerization without sacrificing the polymerization rate, leading to more homogeneous and potentially safer dental fillings. rsc.org
Research has also focused on modifying the quinoxaline structure, such as by creating pyrazoloquinoxaline dyes, to fine-tune the kinetics of photoinitiated polymerization. parchem.com These studies show that the efficiency of polymerization can be linked to the quantum yield of the excited triplet state of the dye, which is governed by the molecule's specific structure. parchem.com
Corrosion Inhibition Studies
A significant application of quinoxaline-2,3(1H,4H)-dione and its analogues is in the protection of metals from corrosion, particularly for steel in acidic environments commonly found in industrial processes like acid pickling and oil well acidizing. nih.gov These organic compounds function by adsorbing onto the metal surface, creating a protective film that blocks the active sites where corrosion occurs. The presence of heteroatoms (nitrogen, oxygen) and π-electrons in the quinoxaline ring structure facilitates this strong adsorption. nih.gov
Electrochemical studies on various analogues, such as 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) and 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione, have demonstrated their effectiveness. researchgate.netnih.gov
Key findings from these studies include:
Increased Efficiency with Concentration: The inhibition efficiency increases as the concentration of the quinoxaline derivative increases. nih.govparchem.com For example, the efficiency of MQD on carbon steel in 1.0 M HCl increases significantly across a concentration range of 10⁻⁶ M to 10⁻³ M. nih.gov
Adsorption Mechanism: The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer film on the metal. nih.gov
Mixed-Type Inhibition: Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net However, some derivatives like MQD show a more pronounced effect on the cathodic reaction. nih.gov
The following tables summarize the performance of different quinoxaline-dione derivatives as corrosion inhibitors based on electrochemical measurements.
Table 1: Potentiodynamic Polarization Data for 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) on Carbon Steel in 1.0 M HCl nih.gov
| Concentration (M) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (η%) |
| Blank | 980 | - |
| 10⁻⁶ | 482 | 50.8 |
| 10⁻⁵ | 315 | 67.8 |
| 10⁻⁴ | 184 | 81.2 |
| 10⁻³ | 115 | 88.2 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione in 1 M HCl researchgate.net
| Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (η%) |
| Blank | 63 | 84 | - |
| 10⁻⁶ | 124 | 76 | 49.1 |
| 10⁻⁵ | 235 | 65 | 73.1 |
| 10⁻⁴ | 418 | 51 | 84.9 |
| 10⁻³ | 562 | 43 | 88.7 |
These data illustrate that as the inhibitor concentration increases, the corrosion current density decreases while the charge transfer resistance increases, both indicating effective corrosion protection. The corresponding decrease in double-layer capacitance suggests the displacement of water molecules and adsorption of the inhibitor onto the steel surface. nih.gov
Role as Building Blocks in Complex Organic Synthesis
The quinoxaline-2,3(1H,4H)-dione scaffold is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. While direct synthetic studies on this compound are limited in the reviewed literature, the reactivity of the core quinoxaline-2,3-dione structure and its other substituted analogues provides a strong basis for understanding its synthetic potential. The presence of the N-methyl groups in the 1,8-dimethyl derivative influences the reactivity of the amide bonds and the aromatic ring, but the fundamental synthetic transformations are expected to be similar.
The core structure can be functionalized to introduce a variety of new moieties, leading to compounds with diverse applications. For instance, the condensation of the parent quinoxaline-2,3-dione with various reagents allows for the synthesis of novel heterocyclic systems. A notable example is the reaction with thioglycollic acid or chloroacetyl chloride to form thiazolidinone and azetidinone derivatives, respectively. ijpda.org These reactions typically proceed through an intermediate Schiff base, highlighting the reactivity of the carbonyl groups. ijpda.org
Furthermore, the nitrogen atoms of the quinoxaline-dione ring can be functionalized. For example, N'-substituted derivatives can be prepared and subsequently used in cycloaddition reactions. ijpda.org The aromatic part of the quinoxaline ring is also amenable to functionalization, although this is less commonly explored for the dione (B5365651) derivatives compared to quinoxalines themselves. However, transformations of alkyl groups on the quinoxaline core are a key strategy for creating a wide range of derivatives. mdpi.com
The versatility of the quinoxaline-dione scaffold is further demonstrated by its use in multicomponent reactions. These reactions allow for the efficient construction of complex molecules in a single step. For example, the K2S2O8-mediated three-component reaction of quinoxalin-2(1H)-ones with azobis(alkylcarbonitrile)s and aryl ethylenes has been used to synthesize 3-cyanoalkyl quinoxalin-2(1H)-ones.
The following table summarizes some of the key synthetic transformations and the resulting complex organic molecules derived from the quinoxaline-2,3-dione core, which are analogous to the potential reactions of this compound.
| Starting Material (Analogue) | Reagents | Product Type | Ref. |
| Quinoxaline-2,3-dione | N'-substituted arylidene/heteroarylidene, Thioglycollic acid | Thiazolidinone derivatives | ijpda.org |
| Quinoxaline-2,3-dione | N'-substituted arylidene/heteroarylidene, Chloroacetyl chloride | Azetidinone derivatives | ijpda.org |
| Quinoxaline-2,3-dione | N'-substituted arylidene/heteroarylidene, 4-Benzylidene-2-methyloxazole-5-one | Imidazolinone derivatives | ijpda.org |
| Quinoxalin-2(1H)-ones | Azobis(alkylcarbonitrile)s, Aryl ethylenes, K2S2O8 | 3-Cyanoalkyl quinoxalin-2(1H)-ones | |
| 2,3-Dimethylquinoxaline 1,4-dioxide | Bromine | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | mdpi.com |
These examples underscore the importance of the quinoxaline-2,3-dione framework as a foundational structure for generating a diverse library of complex organic molecules with potential applications in various fields of chemistry.
Coordination Chemistry: Ligands for Transition Metal Complexes
The this compound molecule and its analogues are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The coordination typically occurs through the two carbonyl oxygen atoms, acting as a bidentate ligand, or through the nitrogen atoms of the pyrazine (B50134) ring, depending on the specific structure of the quinoxaline derivative.
Analogues such as 6,7-dimethylquinoxaline-2,3(1H,4H)-dione have been shown to form complexes with transition metals like cobalt(II), nickel(II), copper(II), and cadmium(II). researchgate.netrdd.edu.iq In these cases, the ligands coordinate to the metal ions, leading to the formation of solid-state metal complexes. researchgate.net The coordination is evidenced by shifts in the infrared spectra of the complexes compared to the free ligand, particularly in the regions corresponding to the C=O and N-H stretching frequencies. rdd.edu.iq New bands appearing at lower frequencies can be assigned to the M-O and M-N bonds, confirming the coordination. rdd.edu.iq
Furthermore, the quinoxaline-dione scaffold can be modified to create polydentate ligands. For example, the reaction of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione with ethylenediamine (B42938) can produce a tridentate Schiff base ligand. researchgate.net This ligand coordinates with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and V(IV), forming complexes with a 1:1 metal-to-ligand ratio. researchgate.net Spectroscopic data indicates that this modified ligand acts as a tridentate ON2 chelating agent. researchgate.net
The parent compound, quinoxaline-2,3(1H,4H)-dione, has also been successfully used to synthesize a series of isostructural lanthanide-organic complexes. nih.gov In these complexes, the quinoxaline-2,3(1H,4H)-dione ligand acts as an "antenna" by absorbing energy and transferring it to the lanthanide cations, resulting in interesting photoluminescent properties. nih.gov
The following interactive data table provides details on some of the transition metal complexes formed with analogues of this compound.
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry | Ref. |
| 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione | Co(II), Ni(II), Cu(II), Cd(II) | Bidentate (via O,O) | Not specified | researchgate.netrdd.edu.iq |
| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Mn(II), Co(II), Cu(II), Zn(II), Cd(II), V(IV) | Tridentate (ON2) | Octahedral | researchgate.net |
| (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | Ni(II) | Tridentate (ON2) | Square planar | researchgate.net |
| Quinoxaline-2,3(1H,4H)-dione | Eu(III), Tb(III), Sm(III), Dy(III), Gd(III) | Not specified | Forms 1D chiral “Ln2O3” chains | nih.gov |
| 2,3-di(2-pyridyl)-quinoxaline (radical anion) | Fe(II), Co(II), Zn(II) | Bridging bidentate (via N,N) | Tetrahedral | rsc.org |
The ability of the quinoxaline-dione core to be readily functionalized allows for the tuning of the electronic and steric properties of the resulting ligands, which in turn influences the structure and properties of the corresponding metal complexes. This makes this compound and its derivatives promising candidates for the development of new coordination polymers and functional materials. rdd.edu.iq
Future Directions and Emerging Research Avenues in 1,8 Dimethylquinoxaline 2,3 1h,4h Dione Chemistry
Exploration of Novel Synthetic Pathways
The conventional synthesis of the quinoxaline-2,3(1H,4H)-dione core involves the condensation of an o-phenylenediamine (B120857) with oxalic acid or its derivatives. wikipedia.orgijpda.orgias.ac.in For 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione, this would typically involve the reaction of 3-methyl-o-phenylenediamine with an appropriate C2 synthon. Future research is anticipated to move beyond these traditional methods to embrace more efficient and environmentally benign strategies.
A significant area of development is the adoption of "green chemistry" principles. One such approach is the use of solvent-free reactions, where reactants are ground together at room temperature. ias.ac.in This method has been shown to be highly efficient for the synthesis of the parent quinoxaline-2,3(1H,4H)-dione, offering excellent yields and high atom economy. ias.ac.in The application of this technique to the synthesis of the 1,8-dimethyl derivative presents a compelling avenue for future investigation.
Furthermore, the exploration of one-pot multicomponent reactions is a growing trend in organic synthesis. nih.gov These reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, could provide novel and efficient routes to functionalized this compound derivatives. Research in this area could focus on developing catalytic systems that enable the direct C-H functionalization of the quinoxaline (B1680401) core, allowing for the introduction of various substituents with high regioselectivity. nih.gov
Development of Advanced Spectroscopic Probes
The photophysical properties of quinoxaline-2,3(1H,4H)-dione derivatives make them intriguing candidates for the development of advanced spectroscopic probes. Research on related compounds, such as 1,4-diallylquinoxaline-2,3-dione, has shown that these molecules can form ground-state dimers and exhibit interesting excited-state dynamics. nih.gov
Future research on this compound could focus on its potential as a fluorescent sensor. The quinoxaline scaffold has been incorporated into lanthanide-organic complexes, where it acts as an "antenna" to absorb and transfer energy to the metal center, resulting in sensitized luminescence. rsc.org The luminescence of these complexes can be sensitive to the presence of small molecules, suggesting potential applications in chemical sensing. rsc.org Investigations into the coordination chemistry of this compound with various metal ions and the spectroscopic response of the resulting complexes to different analytes could be a fruitful area of research.
The development of probes for specific biological targets is another promising direction. The quinoxaline-2,3-dione core is a known pharmacophore, and derivatives have been developed as antagonists for glutamate (B1630785) receptors. wikipedia.org By attaching suitable functional groups, it may be possible to design fluorescent probes based on the this compound structure for imaging and studying these receptors in biological systems.
Expansion of Computational Modeling in Complex Systems
Computational chemistry offers powerful tools for understanding the structure, reactivity, and properties of molecules. For quinoxaline-2,3(1H,4H)-dione derivatives, density functional theory (DFT) has been used to study their molecular geometry, electronic structure, and chemical reactivity. uctm.edu
For this compound, future computational studies could provide valuable insights into several areas. For instance, modeling the interaction of this molecule with biological targets, such as enzymes or receptors, could aid in the rational design of new therapeutic agents. uctm.edu The table below presents hypothetical data that could be generated from such computational studies, illustrating the types of parameters that would be of interest.
| Parameter | Hypothetical Value | Significance |
| Binding Affinity (to a target protein) | -8.5 kcal/mol | Predicts the strength of interaction with a biological target. |
| HOMO-LUMO Gap | 4.2 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
| Torsional Angle (between rings) | 5° | Describes the planarity of the molecule, which can affect its electronic properties. |
This table contains hypothetical data for illustrative purposes.
Furthermore, computational modeling can be employed to predict the spectroscopic properties of this compound and its derivatives. nih.gov This can aid in the interpretation of experimental spectra and guide the design of new molecules with specific photophysical characteristics. For example, time-dependent DFT (TD-DFT) calculations could be used to predict the absorption and emission wavelengths of fluorescent probes based on this scaffold.
Design of Next-Generation Functional Materials
The unique electronic and structural features of the quinoxaline-2,3(1H,4H)-dione core make it an attractive building block for the design of novel functional materials. The ability of these molecules to participate in hydrogen bonding and π-π stacking interactions can be exploited to create self-assembling systems and supramolecular architectures. rsc.orgresearchgate.net
Future research in this area could focus on incorporating this compound into organic electronic devices. The planar structure and electron-accepting nature of the quinoxaline-dione moiety suggest potential applications in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs). The methyl groups at the 1 and 8 positions could be used to tune the solubility and solid-state packing of the material, which are critical parameters for device performance.
Another exciting prospect is the development of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), using this compound as a linker. The nitrogen and oxygen atoms of the dione (B5365651) functionality provide potential coordination sites for metal ions or nodes in a framework structure. The properties of such materials could be tailored for applications in gas storage, separation, or catalysis.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl carbons at ~δ 160–180 ppm .
- IR spectroscopy : Detect C=O stretches (~1670 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass spectrometry (MS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray photoelectron spectroscopy (XPS) : Resolve oxidation states of nitrogen and oxygen atoms in the heterocycle.
What strategies are effective for functionalizing this compound to enhance its bioactivity?
Q. Advanced
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, improving solubility and receptor specificity .
- Electrophilic substitution : Bromination or nitration at the quinoxaline ring (positions 6/7) modulates electronic properties.
- Side-chain modification : Attach aminoethyl or benzyl ether groups via nucleophilic substitution, as seen in kinase inhibitor derivatives .
Validate modifications using 2D NMR (COSY, HSQC) and XRD , and assay against target proteins (e.g., kinases or glutamate receptors).
How do computational methods aid in predicting the physicochemical properties of this compound?
Q. Advanced
- DFT calculations : Predict tautomer stability, dipole moments, and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Molecular dynamics (MD) simulations : Model solvation effects and membrane permeability using force fields like AMBER or CHARMM.
- QSAR models : Corrogate substituent effects with logP, polar surface area, and IC50 values from published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
